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Maximin-8

Cat. No.: B1577414
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Maximin-8 within the Broader Family of Maximin Peptides

This compound belongs to the maximin family of peptides, which are isolated from Bombina maxima. bicnirrh.res.inbicnirrh.res.inwikipedia.org This family is homologous to bombinin and bombinin H peptides found in other Bombina species. nih.govbachem.com The maximin family itself is divided into two groups: maximins (1 through 5) and maximins H (H1 through H4). bicnirrh.res.inwikipedia.org this compound is listed as one of the maximin peptides found in B. maxima skin secretions and brains. acs.org While maximins 1-5 are structurally related to bombinin-like peptides, maximins H are homologous to bombinin H peptides. bicnirrh.res.inwikipedia.org this compound is a 27-amino acid residue peptide. bicnirrh.res.inresearchgate.net

Significance of this compound in Innate Immunity Studies and Biological Systems

This compound, like other maximin peptides, plays a significant role in the innate immune system of Bombina maxima by exhibiting antimicrobial activity. icbcongress.comcpu-bioinfor.org The innate immune system is the first line of defense against pathogens, characterized by its rapid and non-specific response. umn.edunih.govabdn.ac.uk AMPs like this compound contribute to this defense by interacting with and disrupting microbial membranes. nih.govbachem.com this compound has been reported to possess antibacterial and antifungal activities. bicnirrh.res.incpu-bioinfor.org Specifically, it has shown activity against C. albicans. bicnirrh.res.incpu-bioinfor.org Beyond its direct antimicrobial effects, research into this compound and similar peptides provides insights into the mechanisms of innate immunity and the evolution of host defense strategies.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound is focused on understanding its biological activities and potential applications. Studies have identified its antimicrobial properties against various microbes, including bacteria and fungi. bicnirrh.res.incpu-bioinfor.orgresearchgate.net this compound has a molecular weight of approximately 2702.20 Da. medchemexpress.com

Despite the identified activities, several knowledge gaps remain regarding this compound. While its presence in skin secretions and brains of B. maxima is known, the specific triggers and regulatory mechanisms governing its production and release require further investigation. The precise molecular mechanisms by which this compound exerts its antimicrobial effects, including its interaction with different microbial membranes, could be further elucidated. Although some studies on related maximins discuss structural aspects like alpha-helical conformation and flexibility researchgate.net, detailed structural-activity relationship studies specifically for this compound are needed to fully understand how its structure dictates its function. Furthermore, the potential for synergistic activity with other components of the innate immune system or with conventional antimicrobial agents represents an area for future research. Identifying research gaps is crucial for directing future studies and can involve various approaches, including reviewing existing literature and identifying areas with insufficient data or understanding. smartresearcher.meusk.ac.idwho.intnih.govyoutube.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGTKILGGLKTAVKGALKELASTYVN

Origin of Product

United States

Discovery, Isolation, and Biological Origin of Maximin Peptides

Identification of Natural Bio-Sources for Maximin Peptides

The skin of amphibians is a remarkable organ that serves not only for respiration and water balance but also as a crucial first line of defense against predators and microbial invasion. mdpi.commdpi.comnih.gov It is equipped with granular glands that produce and secrete a complex cocktail of bioactive substances, including a rich variety of antimicrobial peptides. mdpi.com These secretions form a chemical shield that protects the animal from infections in its often microbe-rich environment. mdpi.com For years, researchers have been investigating these secretions from numerous anuran (frog and toad) species, identifying them as a treasure trove of novel peptides with broad-spectrum antimicrobial activities. nih.gov The peptides stored in these granular glands can be released in high concentrations when the amphibian is under stress or injured. nih.gov

A pivotal organism in the discovery and study of maximin peptides is the Giant fire-bellied toad, Bombina maxima. nih.govbicnirrh.res.in This species, native to China, has been the source from which several groups of maximin peptides have been isolated and characterized. nih.govnih.gov Scientific investigations into the skin secretions of Bombina maxima led to the identification of multiple maximin peptides, including maximins 1 through 5, and a second group termed maximins H1 through H4. nih.govbicnirrh.res.in Further research on this species has continued to uncover novel maximin-related peptides, such as maximin H5, which was identified through the analysis of a cDNA library from the toad's skin. nih.govresearchgate.net The continued exploration of Bombina maxima's skin secretions has also led to the discovery of other related peptide families, like maximins S. nih.gov Maximin 8 is another antimicrobial peptide that has been identified from B. maxima. medchemexpress.com

Below is a table summarizing some of the key maximin peptides and their organismal origin:

Peptide FamilySpecific Peptide(s)Natural Source Organism
MaximinsMaximin 1, 2, 3, 4, 5, 8Bombina maxima
Maximins HMaximin H1, H2, H3, H4, H5Bombina maxima
Maximins SMaximin S1, S2, S3, S4, S5Bombina maxima

Methodologies for Peptide Extraction and Initial Purification from Biological Matrices

The process of isolating and purifying maximin peptides from their natural source involves a series of meticulous steps designed to separate these small proteins from the complex mixture of other compounds present in the amphibian skin secretions.

A common initial step is the stimulation of peptide release from the granular glands of the skin. This can be achieved through non-invasive methods, such as the administration of norepinephrine, either through injection or immersion, which prompts the secretion of the peptide-rich fluid. nih.gov This method is considered humane and does not appear to cause distress to the animals. nih.gov

Once the secretions are collected, the next stage involves the extraction and initial purification of the peptides. A widely used technique for this is solid-phase extraction using cartridges, such as Sep-Pak C18 cartridges. This step helps to remove salts, larger proteins, and other non-peptide components, resulting in a partially purified peptide fraction. nih.gov

Following this initial clean-up, the peptide components are further separated using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gove-fas.org This powerful chromatographic technique separates peptides based on their hydrophobicity. An octadecylsilyl-silica (C18) column is often employed for the initial separation. nih.gov For further purification to near homogeneity, additional chromatography steps using different column chemistries, such as butylsilyl- (C4) or diphenylmethylsilyl-silica columns, may be necessary. nih.gov The separated peptide fractions are then collected for further characterization and activity testing.

The table below outlines the general workflow for the extraction and purification of maximin peptides:

StepMethodologyPurpose
1. Sample CollectionStimulation of skin secretions (e.g., with norepinephrine)To obtain the raw biological material containing the peptides. nih.gov
2. Initial PurificationSolid-Phase Extraction (e.g., Sep-Pak C18 cartridges)To remove non-peptide components and concentrate the peptide fraction. nih.gov
3. Primary SeparationReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 columnTo separate the complex mixture of peptides based on their hydrophobicity. nih.gov
4. Further PurificationAdditional RP-HPLC with different column chemistries (e.g., C4, diphenyl)To isolate individual peptides to a high degree of purity. nih.gov

Molecular Architecture and Conformational Analysis of Maximin 8

Primary Amino Acid Sequence Elucidation of Maximin-8

The primary structure of a protein or peptide is defined by the linear sequence of amino acids linked by peptide bonds. nih.govbyjus.com This sequence is the fundamental determinant of the higher-order structures the peptide can adopt. While the specific amino acid sequence for this compound was not directly found in the search results, related maximin peptides from Bombina maxima, such as Maximin 1 and Maximin 3, are described as being 27 amino acid residues long. researchgate.netnih.gov Another related peptide, Maximin H5, is 20 amino acids in length. nih.gov The primary sequence dictates the chemical properties along the peptide chain, influencing how it folds and interacts with other molecules. The diversity of possible amino acid sequences for even a short peptide is vast, contributing to the wide range of protein structures and functions observed in nature. libretexts.org

Investigation of Secondary Structural Elements of this compound (e.g., α-helical conformations)

Secondary structure refers to regular, repetitive local folding patterns within a polypeptide chain, primarily stabilized by hydrogen bonds between the backbone amide and carbonyl groups. byjus.compressbooks.pub Common secondary structures include alpha-helices (α-helices) and beta-pleated sheets (β-sheets). byjus.compressbooks.pub

Research on related maximin peptides, such as Maximin 1 and Maximin 3, indicates a propensity for forming α-helical structures. Maximin 1 was found to adopt an α-helical structure from residue Ile 2 to Ala 26 in a water/trifluoroethanol mixture. researchgate.net Similarly, Maximin 3 adopted an α-helical structure from residue G1 to A22 in a similar solvent system. nih.gov The α-helix is a common secondary structure in proteins, characterized by 3.6 amino acids per turn and stabilizing hydrogen bonds between the C=O of one amino acid and the N-H of an amino acid four residues ahead in the sequence. pressbooks.pub The formation and stability of α-helices are influenced by the amino acid sequence, with certain residues promoting helix formation while others can act as "breakers." pressbooks.pub The α-helical conformation is particularly relevant for antimicrobial peptides like maximins, as it often plays a role in their interaction with cell membranes.

Analysis of Tertiary and Quaternary Structural Organization of this compound

Quaternary structure arises when a protein consists of two or more polypeptide chains (subunits) that associate to form a functional complex. wikipedia.orgresearchgate.net The arrangement of these subunits defines the quaternary structure, which is stabilized by similar non-covalent interactions and disulfide bonds as tertiary structure. wikipedia.orgresearchgate.net Examples of proteins with quaternary structure include dimers, trimers, and tetramers. wikipedia.orgnih.gov

While the search results provide information on the tertiary and quaternary structures of proteins in general, specific details regarding the tertiary and quaternary structural organization solely of this compound were not extensively found. However, given that maximins are often discussed in the context of their interaction with membranes, their functional form likely involves a defined tertiary structure, possibly in association with a membrane environment. If this compound functions as a multimer, it would possess a quaternary structure.

Role of Amphipathic Properties in this compound Structural Integrity and Function

Amphipathicity is a key characteristic of many antimicrobial peptides, including maximins. researchgate.netnih.govnih.gov An amphipathic molecule possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. In the context of an α-helix, this often results in one face of the helix being predominantly hydrophobic and the opposite face being predominantly hydrophilic. nih.govnih.govlife-science-alliance.org

For peptides like this compound, amphipathicity is crucial for their interaction with biological membranes. The hydrophobic face can interact with the lipid core of the membrane, while the hydrophilic face can interact with the polar headgroups and the aqueous environment. mdpi.com This property facilitates membrane binding and can lead to membrane disruption, a common mechanism for antimicrobial peptides. mdpi.com Studies on Maximin 1 and Maximin 3 explicitly mention their amphipathic nature, showing a clear separation between polar and non-polar residues. researchgate.netnih.gov This characteristic is directly linked to their membrane targeting and biological activities. researchgate.netnih.govresearchgate.net The degree of amphipathicity can be quantified by the hydrophobic moment. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Conformational Studies

Determining the three-dimensional structure and conformational dynamics of peptides and proteins requires advanced biophysical techniques.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure content of proteins and peptides. nih.govuconn.edujascoinc.comnih.govphotophysics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. uconn.edujascoinc.comuzh.ch The CD spectrum in the far-UV region (typically 190-250 nm) is particularly sensitive to the polypeptide backbone conformation and provides information about the presence and proportion of α-helices, β-sheets, turns, and random coil structures. jascoinc.comphotophysics.com For example, α-helical structures exhibit characteristic positive and negative peaks in the far-UV CD spectrum. jascoinc.comphotophysics.com CD spectroscopy is valuable for studying conformational changes induced by environmental factors such as temperature, pH, or the presence of membranes or membrane-mimicking environments. uconn.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution, under near-physiological conditions. nih.govwikipedia.orguzh.ch NMR provides detailed information about the local environment of individual atoms and the distances between them through various NMR experiments (e.g., NOESY). uzh.ch This distance information is then used to calculate the 3D structure. nih.govuzh.ch NMR is particularly well-suited for studying the conformation and dynamics of peptides and small proteins. uzh.ch Studies on Maximin 1 and Maximin 3 have successfully employed 2D NMR spectroscopy to determine their three-dimensional structures in membrane-mimicking environments, revealing their α-helical conformations and providing insights into their interactions with micelles. researchgate.netnih.gov NMR can also provide information about molecular dynamics and conformational flexibility. nih.govorganicchemistrydata.org

Based on the conducted search, specific detailed research findings regarding the molecular architecture, conformational analysis, X-ray crystallography, and Cryo-Electron Microscopy approaches applied solely to the chemical compound "this compound" were not extensively available in the provided search results. While this compound is identified as one of several maximin peptides found in the skin secretions and brains of the Chinese red-belly toad Bombina maxima nih.gov, the search results primarily provided structural and conformational data (often determined by NMR and molecular dynamics simulations) for other maximin variants such as Maximin 1, Maximin 3, and Maximin 4 ucd.ieresearchgate.netnih.govresearchgate.netresearchgate.netpdbj.orgresearchgate.net.

Information on X-ray crystallography and Cryo-Electron Microscopy techniques was found, describing their general application in determining the structures of biomolecules, including proteins and peptides janelia.orgrsc.orgnih.govlibretexts.orgmpg.detugraz.atwisc.edukuleuven.berockefeller.edunih.gov. However, no specific studies detailing the use of these methods for determining the higher-order structures or even the basic three-dimensional structure of this compound were present in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the chemical compound "this compound" based on the information retrieved.

Peptide Engineering and Chemical Synthesis Strategies for Maximin 8 Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Maximin-8 and its Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for the chemical synthesis of this compound and its derivatives, allowing for the stepwise assembly of amino acids on a solid support. nih.gov The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the growing peptide chain. du.ac.innih.gov

The synthesis of this compound typically begins with the selection of an appropriate solid support, such as Rink amide resin, to yield a C-terminal amide upon cleavage. rsc.orguci.edu The synthesis proceeds in the C-terminal to N-terminal direction. nih.gov Each cycle of amino acid addition involves two main steps: the removal of the Fmoc protecting group from the resin-bound peptide, usually with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid. uci.edu

Activation of the carboxylic acid group of the incoming amino acid is crucial for efficient peptide bond formation. Reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used for this purpose. rsc.org Due to the specific amino acid sequence of this compound, which includes charged (lysine, glutamic acid) and hydrophobic (valine) residues, challenges like aggregation and incomplete coupling can arise. rsc.orgsigmaaldrich.com To overcome these issues, strategies such as "double coupling" are employed. This involves repeating the amino acid addition step to ensure the reaction goes to completion. rsc.org Following an unsuccessful coupling, a "capping" step, often using acetic anhydride, is performed to terminate the unreacted peptide chains, preventing the formation of deletion sequences. du.ac.inrsc.org

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as one containing trifluoroacetic acid (TFA) with scavengers like thioanisole, ethanediol, and anisole to protect sensitive residues from side reactions. rsc.org The crude peptide is then precipitated, lyophilized, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org The purity and identity of the final product are confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS). rsc.org

Table 1: Key Parameters in SPPS of this compound

ParameterDescriptionExample/ReagentReference
Synthesis Strategy Method for Nα-protectionFmoc (9-fluorenylmethyloxycarbonyl) rsc.org
Solid Support Resin used for C-terminal amideRink Amide Resin rsc.org
Activation Reagent Reagent to activate incoming amino acidHCTU rsc.org
Troubleshooting Methods to improve coupling efficiencyDouble coupling, Capping rsc.org
Cleavage Cocktail Reagents to cleave peptide from resinTFA/Thioanisole/Ethanediol/Anisole rsc.org
Purification Method to purify the crude peptideReverse-Phase HPLC rsc.org

Recombinant Expression Systems for this compound Production

For large-scale production, recombinant expression systems offer a cost-effective alternative to chemical synthesis. Escherichia coli (E. coli) is the most commonly used host for producing recombinant proteins due to its rapid growth, well-understood genetics, and high yields. fishersci.commdpi.com

The production of this compound in E. coli involves several key steps. First, the DNA sequence encoding the peptide is cloned into an expression vector, typically a plasmid like those from the pET series. researchgate.net These vectors often contain a strong, inducible promoter, such as the T7 promoter, which allows for high-level transcription of the target gene upon addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG). fishersci.comnih.govacs.org The expression is usually carried out in a specific E. coli strain, such as BL21(DE3), which contains the T7 RNA polymerase gene necessary for transcription from the T7 promoter. fishersci.comresearchgate.net

A significant challenge in expressing small, cationic peptides like this compound is their potential toxicity to the host cell and their susceptibility to degradation by host proteases. To circumvent this, this compound is often expressed as a fusion protein. A larger, soluble protein, such as Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), is attached to the N-terminus of the peptide. mdpi.com This fusion strategy can enhance solubility, prevent degradation, and simplify purification. mdpi.com The expression vector is designed to include a specific protease cleavage site (e.g., for TEV protease) between the fusion tag and the this compound sequence, allowing for the release of the target peptide after purification. researchgate.net

Optimization of expression conditions is crucial for maximizing the yield of soluble protein. This often involves lowering the induction temperature (e.g., to 15-18°C) and adjusting the IPTG concentration, which can slow down protein synthesis and promote proper folding. fishersci.comnih.gov However, overexpression in E. coli can sometimes lead to the formation of insoluble aggregates called inclusion bodies. mdpi.com While this complicates the process, it can also be an advantage, as it sequesters the potentially toxic peptide and protects it from proteolysis. The inclusion bodies can be isolated, solubilized using denaturing agents, and the fusion protein can then be refolded and purified.

Other expression systems, such as yeast (Pichia pastoris), insect cells (using baculovirus vectors), and mammalian cells (like CHO or HEK cells), are also available for recombinant protein production. peakproteins.comnih.govcusabio.com These eukaryotic systems offer advantages like more complex post-translational modifications, but are generally more complex and costly to use than E. coli. peakproteins.comtrialtusbioscience.com

Table 2: Components of a Recombinant Expression System for this compound

ComponentPurposeExampleReference
Host Organism Cell factory for protein productionE. coli strain BL21(DE3) fishersci.com
Expression Vector Plasmid carrying the target genepET series vectors researchgate.net
Promoter Controls gene expressionT7 promoter fishersci.com
Inducer Triggers protein expressionIPTG nih.gov
Fusion Tag Enhances solubility and aids purificationMBP, SUMO, His-tag mdpi.com

Rational Design and Synthesis of this compound Analogues and Chimeras

Rational design is a powerful strategy for creating this compound analogues and chimeras with improved therapeutic properties. mdpi.com This approach leverages knowledge of the peptide's structure-activity relationship (SAR) to make targeted modifications to its amino acid sequence. nih.gov The goal is to enhance specific attributes such as antimicrobial potency, selectivity for microbial over host cells, and stability in biological environments, while potentially reducing toxicity. explorationpub.com

The design process often begins with computational modeling to predict how changes in the amino acid sequence will affect the peptide's secondary structure (e.g., α-helicity), hydrophobicity, and charge distribution. nih.gov For example, increasing the net positive charge by substituting neutral amino acids with lysine or arginine can enhance interaction with negatively charged bacterial membranes. Similarly, modulating the hydrophobicity by replacing or adding hydrophobic residues can influence the peptide's ability to insert into and disrupt the lipid bilayer.

Chimeric peptides are a specific class of analogues created by combining sequences from two or more different parent peptides. researchgate.net For instance, a chimera could be designed by fusing the membrane-targeting domain of this compound with a cell-penetrating sequence from another peptide to improve its uptake. The construction of chimeras aims to combine the desirable properties of the parent molecules into a single, novel peptide with enhanced or unique activities. researchgate.net

Once designed, these analogues and chimeras are typically synthesized using the SPPS methods described previously. explorationpub.com This allows for the precise incorporation of the desired amino acid changes at specific positions within the peptide chain. Each new analogue is then subjected to a battery of in vitro tests to evaluate its biological activity and compare its performance to the parent this compound peptide.

Strategic Modification of this compound for Enhanced Bioreactivity and Stability

Natural peptides like this compound often face limitations such as susceptibility to proteolytic degradation, which can limit their therapeutic potential. mdpi.com Several strategic modifications can be employed to overcome these issues, enhancing both biological activity and stability.

Post-translational modifications (PTMs) are covalent processing events that can alter the properties of a protein after its synthesis. nih.govoup.com While many complex PTMs like glycosylation are difficult to replicate synthetically, simpler modifications such as acetylation, methylation, or phosphorylation can be introduced. nih.govwikipedia.org For instance, acetylation of the N-terminus can neutralize the positive charge and potentially increase the peptide's stability by blocking degradation by aminopeptidases. Chemical derivatization involves attaching various chemical groups to the peptide's side chains or termini to alter its physicochemical properties. This could include attaching fatty acids (lipidation) to enhance membrane interaction or polyethylene glycol (PEGylation) to increase serum half-life.

One of the most effective strategies to enhance peptide stability is the incorporation of amino acids not found in natural proteins. cpcscientific.comyoutube.com Non-natural amino acids can introduce novel side chains with unique chemical properties, or modify the peptide backbone to create conformational constraints. nih.gov

A particularly powerful approach is the substitution of L-amino acids with their D-amino acid stereoisomers. nih.gov Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and typically only recognize and cleave peptide bonds between L-amino acids. mdpi.com Therefore, introducing D-amino acids at protease-sensitive sites can render the peptide highly resistant to degradation, significantly increasing its stability and bioavailability. nih.govnih.gov Studies have shown that even partial D-amino acid substitution can greatly improve stability while maintaining or even enhancing antimicrobial activity. nih.govmdpi.com The synthesis of peptides containing D-amino acids is readily achievable through standard SPPS by simply using the desired D-amino acid building blocks. mdpi.com

Linear peptides like this compound are conformationally flexible, which can be entropically unfavorable for binding to their targets. nih.gov Cyclization strategies are employed to lock the peptide into a more rigid, bioactive conformation. nih.gov This can be achieved through head-to-tail cyclization, side-chain to side-chain cyclization, or by forming a link between a side chain and a terminus. nih.gov

A sophisticated cyclization technique is "peptide stapling," which involves introducing a covalent brace across the peptide's α-helical structure. explorationpub.comcsmres.co.uk This is typically done by incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at the i and i+4 or i and i+7 positions) and then forming a hydrocarbon "staple" via a ring-closing metathesis (RCM) reaction. nih.govcsmres.co.uk This staple reinforces the α-helical conformation, which is often crucial for the activity of antimicrobial peptides. mdpi.com Stapled peptides generally exhibit enhanced proteolytic resistance, improved target affinity, and increased cell permeability compared to their linear counterparts. explorationpub.commdpi.com This strategy holds significant promise for transforming this compound into a more stable and potent therapeutic candidate.

Conjugation with Polymeric Structures (e.g., Polyethylene Glycol)

The conjugation of peptides with polymeric structures, a process commonly known as PEGylation when involving polyethylene glycol (PEG), is a widely utilized strategy to enhance the therapeutic properties of peptides like this compound. bachem.combiochempeg.com This chemical modification can improve pharmacokinetic performance by increasing the peptide's half-life, improving solubility, and reducing immunogenicity and antigenicity. bachem.comswolverine.com The covalent attachment of PEG chains increases the hydrodynamic size of the peptide, which helps in avoiding renal clearance and protects the peptide from enzymatic degradation. biochempeg.compharmtech.com

Chemical Synthesis Strategies

A common strategy for the site-specific conjugation of PEG to a peptide involves introducing a unique reactive handle into the peptide sequence. For instance, a cysteine residue can be added to the peptide's C-terminus or N-terminus. nih.gov This free cysteine provides a thiol group that can react with a maleimide-activated PEG polymer. nih.govresearchgate.net

The general synthesis process involves several key steps:

Peptide Modification : A cysteine residue is incorporated into the Maximin analogue's sequence during solid-phase peptide synthesis. For example, a study utilized a modified Maximin H5, an anionic and hydrophobic isoform, with a cysteine added to the C-terminal (MH5C-Cys). nih.gov

Disulfide Bond Reduction : Prior to conjugation, any disulfide bonds formed between peptide molecules are reduced. A reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used for this purpose. nih.gov

PEG Activation : A maleimide-modified PEG is prepared for reaction with the peptide. nih.gov These PEG reagents are available in various molecular weights.

Conjugation Reaction : The cysteine-modified peptide is reacted with the maleimide-activated PEG. The thiol group of the cysteine attacks the maleimide group, forming a stable thioether linkage. nih.gov

Purification and Confirmation : The resulting peptide-polymer conjugate is purified, often using size-exclusion chromatography, to separate the conjugate from unreacted peptide and polymer. The success of the conjugation and the molecular weight of the new conjugate are then confirmed using techniques such as SDS-PAGE and MALDI-ToF mass spectrometry. nih.gov

Research Findings

Research into the conjugation of Maximin analogues with PEG has demonstrated a significant impact on the peptide's biological activity, particularly its ability to inhibit and eradicate bacterial biofilms. A study focusing on a cysteine-modified Maximin H5 (MH5C-Cys) conjugated with PEG polymers of two different sizes (2 kDa and 5 kDa) yielded specific insights into the effect of polymer chain length. nih.gov

The conjugation was confirmed by an increase in molecular weight, as determined by MALDI-ToF mass spectrometry. nih.gov The unmodified MH5C-Cys peptide had a molecular weight of 2126 Da. As expected, conjugation with 2 kDa and 5 kDa PEG resulted in conjugates with significantly higher molecular weights. nih.gov

The study evaluated the antimicrobial and antibiofilm efficacy of the conjugates against Escherichia coli and Pseudomonas aeruginosa. The results showed that the molecular weight of the conjugated PEG was a critical factor. The MH5C-Cys-5 kDa conjugate demonstrated a potent ability to prevent biofilm formation and eradicate existing biofilms, whereas the MH5C-Cys-2 kDa conjugate showed no such activity. nih.gov

The enhanced efficacy of the 5 kDa conjugate is suggested to be related to the properties conferred by the larger polymer, which may include improved stability and an enhanced ability to repel protein adhesion, a crucial step in biofilm formation. nih.gov

Below is a summary of the research findings:

CompoundMolecular Weight (Da)Minimum Inhibitory Concentration (MIC) (µM)Minimum Biofilm Inhibition Concentration (MBIC) (µM)Minimum Biofilm Eradication Concentration (MBEC) (µM)
MH5C-Cys2126---
MH5C-Cys-2 kDa PEG~4126No InhibitionNo InhibitionNo Inhibition
MH5C-Cys-5 kDa PEG~712640300500

Data derived from a study on Maximin H5, a closely related isoform, against E. coli and P. aeruginosa. nih.govnih.gov

These findings highlight that while PEGylation is a powerful tool for peptide engineering, the specific parameters of the polymer, such as molecular weight, must be carefully optimized to achieve the desired biological activity for this compound analogues. biochempeg.comnih.gov

Biophysical Characterization of Maximin 8 Interactions

Interactions with Model Lipid Membranes and Biological Cell Membranes

Understanding how Maximin-8 interacts with lipid membranes is fundamental to elucidating its potential biological activities. Model lipid membranes, such as liposomes, and biological cell membranes serve as crucial systems for these investigations. nih.govtandfonline.com Studies involving antimicrobial peptides, for instance, frequently examine their interactions with bacterial membrane-mimicking environments to understand their mechanisms of action. researchgate.net The interaction of peptides with membranes can lead to changes in membrane properties, such as thinning. researchgate.net

Liposome (B1194612) Permeabilization Assays

Liposome permeabilization assays are widely used to assess the ability of a compound to disrupt the integrity of lipid bilayers. These assays typically involve preparing liposomes encapsulating a fluorescent dye or other marker. researchgate.netmdpi.com Upon addition of a membrane-permeabilizing agent like this compound, pores or defects are created in the liposome membrane, leading to the release of the encapsulated marker and a measurable change in fluorescence intensity. mdpi.comfrontiersin.org The extent and kinetics of marker release provide quantitative data on the permeabilizing activity of the compound. For example, studies on other membrane-permeabilizing peptides demonstrate that leakage induced by these peptides leads to an increase in fluorescence signal as the fluorophore is released from the liposomes. mdpi.com The concentration of the permeabilizing agent and the composition of the liposomes can influence the degree of permeabilization. researchgate.net

Membrane Potential Depolarization Studies

Membrane potential depolarization studies investigate the effect of this compound on the electrical potential difference across a biological membrane. The membrane potential is a critical factor in various cellular processes, and its disruption can indicate significant membrane interaction. wikipedia.org Depolarization refers to a decrease in the absolute value of the membrane potential, making the inside of the cell less negative or even positive relative to the outside. wikipedia.orgwikipedia.orgkhanacademy.org This can be caused by the influx of positive ions or efflux of negative ions, often mediated by the opening of ion channels or the formation of pores by membrane-active compounds. wikipedia.orgwikipedia.orgkenhub.com Measuring changes in membrane potential upon exposure to this compound can reveal its ability to induce ion leakage or interfere with ion gradients across the membrane. Techniques involving intracellular microelectrodes or voltage-sensitive fluorescent dyes can be employed for these studies. psu.edu

Fluorescence Spectroscopy for Membrane Binding Dynamics

Fluorescence spectroscopy is a powerful tool for studying the binding dynamics of molecules to membranes. nih.govinria.fr By labeling this compound or a component of the membrane with a fluorescent probe, researchers can monitor changes in fluorescence properties (such as intensity, wavelength shifts, or anisotropy) that occur upon binding. nih.govnih.gov For instance, the partitioning of peptides or proteins between an aqueous solution and membranes can be monitored by changes in the fluorescence emission spectrum of an environment-sensitive fluorophore. nih.gov A shift in the emission maximum towards shorter wavelengths (blueshift) and an increase in fluorescence intensity often indicate the transfer of the fluorophore from a polar (aqueous) to a non-polar (membrane) environment. nih.gov Fluorescence correlation spectroscopy (FCS) is another technique that can be used to quantify membrane binding and diffusion of fluorescently labeled molecules by analyzing fluorescence fluctuations. inria.frnih.govmpg.de This technique can distinguish between membrane-bound and free molecules based on their different diffusion rates. mpg.de

Interactions with Nucleic Acids and Intracellular Components

Beyond membrane interactions, the potential for this compound to interact with intracellular components, including nucleic acids, is an important area of investigation. Nucleic acids (DNA and RNA) are fundamental biological molecules involved in genetic information storage and transfer. uomustansiriyah.edu.iq Their interactions with other molecules can have significant biological consequences. beilstein-journals.orgresearchgate.net While the specific interactions of this compound with nucleic acids require dedicated study, research on the interactions of other compounds with DNA and RNA highlights the complexity and importance of these associations. beilstein-journals.orgresearchgate.netnih.gov Interactions can be influenced by the chemical nature, sequence, and structure of the nucleic acids, as well as the properties of the interacting molecule. researchgate.net Intracellular components also include a variety of proteins, ions (such as magnesium), and other molecules that exist in a crowded cellular environment. pnas.orgroyalsocietypublishing.orgnih.gov Understanding how this compound might interact with these diverse components is crucial for a complete picture of its cellular effects. biologists.comnih.gov

Binding Kinetics and Thermodynamics of this compound with Target Molecules

Characterizing the binding kinetics and thermodynamics of this compound interactions provides quantitative data on the strength, speed, and nature of its binding to target molecules, whether they are membrane lipids, proteins, or nucleic acids. Binding kinetics describes the rates of association and dissociation between a ligand (this compound) and its target, quantified by the association rate constant (kon) and the dissociation rate constant (koff). researchgate.netnih.gov These rates determine how quickly and stably a complex is formed and broken down. nih.gov Thermodynamics, on the other hand, describes the energy changes associated with the binding process, including the binding free energy, enthalpy, and entropy. researchgate.netplos.orgacs.org These thermodynamic parameters provide insights into the driving forces behind the interaction. researchgate.net Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based methods can be used to determine binding constants, association and dissociation rates, and thermodynamic parameters. researchgate.netstanford.edumpg.de Analyzing kinetic binding data allows for the determination of these rate constants by measuring the time course of binding. nih.gov

Mechanistic Elucidation of Maximin 8 Bioactivity

Molecular Mechanisms of Antimicrobial Action

Maximin-8, like many antimicrobial peptides (AMPs), is believed to primarily target the bacterial cell membrane. AMPs often possess a net positive charge, which facilitates their initial interaction with the negatively charged surface of bacterial membranes. nih.govmdpi.com This interaction is a critical first step in their antimicrobial activity. nih.gov

Membrane Disruption and Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet)

Membrane disruption is a widely accepted mechanism for the antimicrobial action of many peptides. This compound's interaction with bacterial membranes can lead to the formation of pores or other structural alterations that compromise membrane integrity. Several models describe how AMPs induce membrane disruption, including the barrel-stave, toroidal, and carpet models. nih.govuclan.ac.ukrsc.org

In the barrel-stave model, peptides insert into the lipid bilayer and aggregate to form a pore lined by the hydrophobic surfaces of the peptides, with the hydrophilic surfaces facing the pore lumen. The toroidal model involves peptides inserting into the membrane and causing the lipid monolayers to bend and form a pore lined by both peptides and lipid headgroups. nih.govrsc.org The carpet model proposes that peptides accumulate on the membrane surface in a detergent-like manner until a threshold concentration is reached, leading to membrane destabilization and micellization. nih.gov For Maximin H5, a related peptide, the carpet model has been suggested as a likely mechanism, involving a tilted peptide conformation that allows interaction with membrane lipids. nih.govacs.org The ability of AMPs to kill microbial cells is generally promoted by mechanisms that target the negative surface charge carried by their membranes. uclan.ac.uk

Research on Maximin H5 has shown it can penetrate and lyse model membranes, with activity correlating with the presence of anionic lipids. uclan.ac.uk This supports a membranolytic mechanism. uclan.ac.uk

Inhibition of Essential Cellular Processes (e.g., DNA, RNA, Protein Synthesis)

While membrane disruption is a primary mechanism for many AMPs, some can also translocate across the membrane and interfere with intracellular processes essential for bacterial survival, such as DNA, RNA, and protein synthesis. nih.govencyclopedia.pubpnas.orgarxiv.org Investigations into this compound's mechanism of action may explore whether it also exhibits such intracellular targeting in addition to its membrane-disrupting effects.

Modulation of Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in an extracellular matrix, which provide protection against antimicrobial agents and host immune responses. bmglabtech.complos.org The ability of a compound to modulate biofilm formation or induce biofilm dispersal is a significant aspect of its antimicrobial potential. bmglabtech.comnih.govnih.gov Biofilm formation is a dynamic process involving stages of attachment, growth, and dispersal. bmglabtech.complos.org Quorum sensing, a communication system used by bacteria, plays a role in regulating biofilm development and dispersal. bmglabtech.com Disrupting quorum sensing can impact biofilm formation. bmglabtech.com Dispersal allows bacteria to leave the biofilm and colonize new areas. bmglabtech.comnih.gov

Studies on related peptides, such as Maximin H5, have investigated their activity against bacteria in both planktonic (free-floating) and biofilm states. nih.gov The ability to inhibit or eradicate biofilms is a key area of research for this compound.

Cellular Targeting and Specificity of this compound

The specificity of this compound towards microbial cells over host cells is a critical factor for its potential therapeutic application. Many AMPs exhibit preferential toxicity towards bacterial membranes due to differences in lipid composition and membrane potential compared to eukaryotic cells. mdpi.comfrontiersin.org Bacterial membranes typically have a higher proportion of negatively charged lipids, which are attractive to cationic AMPs. nih.govmdpi.comfrontiersin.org

Maximin H5, an anionic AMP, has shown activity primarily against Gram-positive bacteria like Staphylococcus aureus. nih.govmdpi.com Its interaction with microorganisms is thought to involve its N-terminal alpha-helical peptide. nih.gov The C-terminal deamidation of Maximin H5 has been shown to play a crucial role in its activity against Gram-negative bacteria. nih.gov

Research aims to understand the specific interactions between this compound and the components of microbial membranes that contribute to its selective toxicity.

Investigations into Immunomodulatory Activities of this compound (e.g., anti-inflammatory properties)

Beyond direct antimicrobial effects, some AMPs also possess immunomodulatory properties, influencing the host immune response. frontiersin.orgresearchgate.netnih.gov These activities can include anti-inflammatory effects, modulation of cytokine and chemokine production, and influencing immune cell migration. nih.govresearchgate.netoamjms.euexplorationpub.complos.orgnih.gov

Studies on other compounds have demonstrated anti-inflammatory and immunomodulatory effects, including the reduction of pro-inflammatory cytokines. nih.govoamjms.euplos.orgnih.gov

Modulation of Cytokine and Chemokine Expression

Cytokines and chemokines are signaling molecules that play crucial roles in regulating immune responses and inflammation. researchgate.netexplorationpub.complos.orgfrontiersin.org Modulation of their expression levels by this compound could represent a significant immunomodulatory mechanism. Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are key mediators of inflammation. plos.orgfrontiersin.org Chemokines like IL-8 and MCP-1 are involved in recruiting immune cells to sites of infection or injury. researchgate.netfrontiersin.org

Research in this area would investigate whether this compound can upregulate anti-inflammatory cytokines or downregulate pro-inflammatory mediators, potentially contributing to the resolution of infection and reduction of tissue damage. Studies on other compounds have shown the ability to suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Maximiscin (this compound)132521702 nih.gov
Maximin H5Not explicitly found for Maximin H5, but Maximin is associated with CID 8857 daneshyari.com (Note: Maximin and Maximin H5 are related but distinct).
PuromycinNot found in search results.
AlginateNot found in search results.
LectinsNot found in search results.
AdhesinsNot found in search results.
TNF-αNot found in search results.
IL-1βNot found in search results.
IL-6Not found in search results.
IL-8 (CXCL8)Not found in search results. researchgate.netexplorationpub.com
MCP-1Not found in search results. frontiersin.org
IFN-γNot found in search results. researchgate.netfrontiersin.org
IL-4Not found in search results. frontiersin.org
IL-12Not found in search results. frontiersin.org
IL-13Not found in search results. frontiersin.org
IL-27Not found in search results. frontiersin.org
MIP1Not found in search results. nih.gov
MIP2Not found in search results. nih.gov
GM-CSFNot found in search results. nih.gov
KCNot found in search results. nih.gov
IP10Not found in search results. nih.gov
iNOSNot found in search results. nih.govoamjms.eu
COX-2Not found in search results. nih.govnih.gov
RANTESNot found in search results. nih.gov
VEGFNot found in search results. nih.gov
NF-κBNot found in search results. oamjms.eunih.govfrontiersin.orgresearchgate.net
STAT-1Not found in search results. researchgate.net
Nrf2Not found in search results. frontiersin.org
AktNot found in search results. nih.gov
AP-1Not found in search results. nih.gov
PGE2Not found in search results. nih.gov
PI3KNot found in search results. nih.gov
Lysylated phosphatidylglycerol (Lys-PG)Not found in search results. acs.org
DMPCNot found in search results. uclan.ac.uk
DMPSNot found in search results. uclan.ac.uk
POPCNot found in search results. mdpi.commdpi.com
POPGNot found in search results. mdpi.com
DPhPCNot found in search results. rsc.org
CholesterolNot found in search results. mdpi.commdpi.com
GangliosidesNot found in search results. mdpi.com
Phosphatidylserine (PS)Not found in search results. mdpi.com
Dipalmitoylphosphatidylcholine (DPPC)Not found in search results. researchgate.net
LPSNot found in search results. nih.govnih.govfrontiersin.org
CarrageenanNot found in search results. oamjms.euplos.org
IndomethacinNot found in search results. plos.org
Maximin 3Not found in search results. researchgate.netinsp.mx
Maximin-4Not found in search results. researchgate.net
Magainin IINot found in search results. rsc.org
MelittinNot found in search results. rsc.org
Magainin-2Not found in search results. mdpi.com
Temporin-LNot found in search results. mdpi.com
[Lys-8] Ranatuerin-1Not found in search results. mdpi.com
Protegrin-1 (PG-1)Not found in search results. ucl.ac.uk
Esculentin (1-21)Not found in search results. nih.gov
Esculentin-2EMNot found in search results. acs.org
Xlasp-p1Not found in search results. nih.gov
AP2Not found in search results. nih.gov
AlamethicinNot found in search results. nih.gov
PardaxinNot found in search results. nih.gov
δ-endotoxinNot found in search results. nih.gov
CateslytinNot found in search results. nih.gov
Smp24Not found in search results. mdpi.com
GingerolsNot found in search results. nih.gov
ShogaolsNot found in search results. nih.gov
ParadolsNot found in search results. nih.gov
6-gingerolNot found in search results. nih.gov
4-gingerolsNot found in search results. nih.gov
5-gingerolsNot found in search results. nih.gov
8-gingerolsNot found in search results. nih.gov
10-gingerolsNot found in search results. nih.gov
12-gingerolsNot found in search results. nih.gov
6-shogaolNot found in search results. nih.gov
EpoxyguaianolideNot found in search results. oamjms.eu
Diclofenac sodiumNot found in search results. oamjms.eu
LevamisoleNot found in search results. oamjms.eu
Propanoic acidNot found in search results. plos.org
PyrimidineNot found in search results. plos.org
GlutamineNot found in search results. plos.org
Tetradecanoic acidNot found in search results. plos.org
Oleic acidNot found in search results. plos.org
Octadecadiynoic acidNot found in search results. plos.org
Octanoic acidNot found in search results. plos.org
3α-(Trimethylsiloxy)cholest-5-eneNot found in search results. plos.org
IndomethacinNot found in search results. plos.org
SET-M33Not found in search results. nih.gov
Ascaphin-8Not found in search results. insp.mx
Maximin8857 daneshyari.com

Data Table Example (based on Maximin H5 research, as specific this compound data was limited):

PeptideMembrane TypeMonolayer Penetration (Π, mN m⁻¹)Dye Release (%)
Maximin H5 (MH5N)DMPC8.6 uclan.ac.ukNot specified for DMPC uclan.ac.uk
Maximin H5 (MH5N)DMPS10.5 uclan.ac.uk65.7 uclan.ac.uk
Maximin H5 (MH5C)DMPC/DMPS (mixed)Lower than MH5N uclan.ac.uk56.6 uclan.ac.uk

Impact on Immune Cell Activation Pathways

AMPs can play a dual role, acting directly against pathogens and modulating the host immune system. icbcongress.comexplorationpub.com Their interactions with immune cells can involve various mechanisms, including chemotaxis, cytokine induction, and influencing the activation state of immune cells such as macrophages and T cells. icbcongress.comexplorationpub.comnih.govnih.govimmunology.orgnih.govnih.gov For instance, some AMPs can induce the production of cytokines like IL-8, which are chemoattractants for neutrophils, key players in the innate immune response. explorationpub.comnih.gov Macrophages, as crucial components of the innate immune system, can respond to pathogen-derived signals and adopt different activation states, mediated by cytokines. nih.govnih.gov T cells, central to adaptive immunity, undergo activation through interactions with antigen-presenting cells and co-stimulatory signals, leading to proliferation and differentiation into effector cells. immunology.orgnih.govimmunology.org

Given that this compound is an AMP from Bombina maxima, it is plausible that it may exert some level of immunomodulatory activity, potentially influencing immune cell behavior and activation as observed with other AMPs. However, the specific pathways and the extent of this impact for this compound require dedicated investigation.

Enzymatic Degradation and Biostability Pathways of this compound

Information specifically on the enzymatic degradation and biostability pathways of this compound is not detailed in the retrieved sources. However, as a peptide, this compound is susceptible to proteolytic degradation by enzymes present in biological environments. nih.govresearchgate.net

The biostability of peptides, including AMPs, is a critical factor influencing their therapeutic potential. Natural peptides can be rapidly degraded by a variety of proteases, which can limit their half-life and efficacy. nih.govresearchgate.net Mechanisms of resistance to AMPs in bacteria can involve the release of proteolytic enzymes that hydrolyze the peptides. researchgate.netnih.gov

Research on enhancing peptide biostability often involves structural modifications such as terminal modifications, amino acid substitutions (e.g., using D-amino acids), cyclization, or pegylation, although whether such modifications have been applied to this compound is not specified in the available information. researchgate.netresearchgate.netmdpi.com The inherent sequence and structure of this compound would determine its susceptibility to specific proteases. Related maximin peptides, like Maximin H5, are described as having an alpha-helical structure, which can influence their interaction with membranes and potentially their susceptibility to enzymatic cleavage. icbcongress.comexplorationpub.comexplorationpub.comnih.govfrontiersin.org

Understanding the specific enzymes that degrade this compound and the conditions under which this degradation occurs is crucial for assessing its stability in various biological milieus and for potential therapeutic development. However, detailed research findings on these specific pathways for this compound were not found. General studies on enzymatic degradation of other biological molecules like plastics by various enzymes (lipases, cutinases, proteinase K) illustrate the principle of enzymatic hydrolysis, but are not directly applicable to the specific peptide bonds in this compound. researchgate.netmdpi.comnih.govmdpi.comnih.gov

Preclinical Investigative Models and Assays for Maximin 8 Efficacy

In Vitro Antimicrobial Efficacy Assays

In vitro assays are fundamental in characterizing the direct antimicrobial activity of Maximin-8 against clinically relevant pathogens. These assays provide quantitative measures of the peptide's ability to inhibit growth, kill bacteria, and combat complex bacterial communities known as biofilms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

For a variant of Maximin, Maximin H5, the MIC against the Gram-positive bacterium Staphylococcus aureus has been determined to be 80 μM and 90 µM in separate studies. The C-terminally deaminated isoform of Maximin H5 (MH5C) demonstrated an MIC of 90 μM against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. A conjugate of this isoform, MH5C-Cys-PEG 5 kDa, showed an MIC of 40 μM against the same Gram-negative strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Maximin H5 and its Derivatives

Compound Bacterial Strain MIC (µM)
Maximin H5 Staphylococcus aureus 80 - 90
Maximin H5C Escherichia coli 90
Maximin H5C Pseudomonas aeruginosa 90
MH5C-Cys-PEG 5 kDa Escherichia coli 40
MH5C-Cys-PEG 5 kDa Pseudomonas aeruginosa 40

Time-Kill Kinetic Studies Against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)

Time-kill kinetic assays provide a dynamic picture of antimicrobial activity, tracking the rate at which a compound kills a bacterial population over time. These studies are instrumental in understanding the concentration-dependent or time-dependent nature of an antimicrobial agent.

For the Maximin H5 C-terminally deaminated isoform (MH5C), bacterial growth curve tests against E. coli and P. aeruginosa at a concentration of 90 μM demonstrated a bactericidal effect. The peptide caused bacterial death after 0.5 hours of exposure and prevented bacterial growth over a 24-hour period. These results suggest a rapid killing mechanism against these Gram-negative pathogens.

Specific time-kill kinetic data for this compound or its variants against S. aureus were not available in the reviewed literature.

Anti-Biofilm Activity Assessment (e.g., MBIC, MBEC)

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an agent that prevents biofilm formation, while the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the bacteria within a pre-formed biofilm.

A conjugate of the Maximin H5 C-terminally deaminated isoform, MH5C-Cys-PEG 5 kDa, has been evaluated for its anti-biofilm properties against E. coli and P. aeruginosa. The MBIC for this conjugate was found to be 300 μM for both bacterial strains, indicating its ability to inhibit biofilm formation. Furthermore, the MBEC was determined to be 500 μM, demonstrating that at this concentration, the conjugate can eradicate established biofilms of both E. coli and P. aeruginosa.

Table 2: Anti-Biofilm Activity of MH5C-Cys-PEG 5 kDa

Bacterial Strain MBIC (µM) MBEC (µM)
Escherichia coli 300 500
Pseudomonas aeruginosa 300 500

Cellular Models for Investigating this compound Biological Effects

Cellular models are employed to investigate the interactions of this compound with mammalian cells, providing insights into its potential cytotoxicity and its behavior within a cellular environment.

Mammalian Cell Line Reactivity Studies (e.g., RAW264.7 cells)

Studies involving the murine macrophage cell line RAW264.7 are crucial for assessing the potential immunomodulatory effects and cytotoxicity of antimicrobial peptides. At present, specific research detailing the reactivity of this compound with RAW264.7 cells is not available in the public domain. Such studies would be valuable to determine the peptide's impact on macrophage viability, proliferation, and the induction of inflammatory responses.

Cellular Uptake and Intracellular Localization Investigations

Understanding how an antimicrobial peptide is taken up by mammalian cells and where it localizes within the cell is important for evaluating its mechanism of action and potential off-target effects. Currently, there is no publicly available research that specifically investigates the cellular uptake and intracellular localization of this compound in mammalian cell lines. These investigations would typically involve techniques such as fluorescence microscopy to track the peptide's journey into and within the cell.

Studies on Membrane Integrity and Cell Viability in Target Organisms

The primary mechanism through which maximin peptides, including likely this compound, exert their antimicrobial effects is through the disruption of the cell membrane of target organisms. This action compromises membrane integrity, leading to the leakage of cellular contents and ultimately, cell death. The initial interaction is driven by electrostatic forces between the typically cationic maximin peptides and the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net

Following this initial binding, maximin peptides are thought to induce membrane permeabilization through various proposed mechanisms, including the "carpet," "barrel-stave," or "toroidal pore" models. researchgate.net In the carpet model, the peptides accumulate on the membrane surface, disrupting the bilayer curvature and leading to membrane disintegration. researchgate.net The barrel-stave and toroidal pore models involve the formation of pores or channels through the membrane, which allows for the uncontrolled passage of ions and other molecules, dissipating the membrane potential and leading to cell lysis. researchgate.net

A variety of assays are employed to study these effects on membrane integrity and cell viability:

Membrane Permeabilization Assays: These assays directly measure the extent to which a peptide can disrupt a membrane. A common method involves the use of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids. An increase in fluorescence intensity over time indicates progressive membrane damage.

Cell Viability Assays: To quantify the lethal effect of the peptide, several assays are utilized. These include colorimetric assays such as the MTT or WST-8 assay, which measure the metabolic activity of viable cells. nih.govabcam.comdojindo.comcaymanchem.com A decrease in metabolic activity correlates with a reduction in cell viability. Another approach is the direct counting of viable cells after treatment, often using plating methods to determine the number of colony-forming units (CFUs).

Research on maximin peptides has demonstrated their potent, broad-spectrum activity. For instance, studies on Maximin 1 have shown its ability to adopt an α-helical structure that interacts with and disrupts bacterial membrane mimics. researchgate.net Similarly, other members of the maximin family have shown efficacy against a range of microbial targets. While specific data for this compound is limited in the public domain, the conserved mechanisms of action within the maximin family strongly suggest a similar membranolytic activity.

Below is a table summarizing the types of assays used to evaluate the efficacy of antimicrobial peptides like maximins on membrane integrity and cell viability.

Assay TypePrincipleMeasured OutcomeTarget Organism Example
Membrane Permeabilization
SYTOX Green UptakeFluorescent dye enters cells with compromised membranes and binds to DNA.Increase in fluorescence intensity.E. coli, S. aureus
Propidium Iodide StainingFluorescent dye intercalates with DNA in cells with damaged membranes.Percentage of fluorescent (non-viable) cells.Fungal cells, e.g., Candida albicans
Cell Viability
MTT AssayReduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.Absorbance of the formazan product.Various bacteria and cancer cell lines.
WST-8 AssayReduction of WST-8 by cellular dehydrogenases to a water-soluble formazan dye.Colorimetric measurement of formazan.Bacterial and mammalian cells.
Colony Forming Unit (CFU) AssayMeasures the number of viable microbial cells capable of forming colonies on a solid medium.Number of colonies.Pseudomonas aeruginosa, Staphylococcus epidermidis

In Vivo Preclinical Animal Model Studies

Establishment of Relevant Animal Models for Studying Bioactive Peptide Effects

Preclinical in vivo studies are essential for evaluating the therapeutic potential of bioactive peptides like this compound. The selection and establishment of relevant animal models are critical for obtaining meaningful data that can be predictive of human clinical outcomes. vibiosphen.com Mice are the most commonly used species in these studies due to their genetic tractability, cost-effectiveness, and the availability of a wide range of established disease models. nih.gov

For assessing the efficacy of an antimicrobial peptide, infection models are paramount. These models typically involve inducing a localized or systemic infection in the animal with a clinically relevant pathogen. Common infection models include:

Thigh Infection Model: This is a widely used model for studying bacterial infections. A known quantity of bacteria is injected into the thigh muscle of the animal, leading to a localized infection. This model allows for the quantification of the bacterial burden in the tissue and is useful for assessing the efficacy of antimicrobial agents.

Skin Infection Model: To mimic skin and soft tissue infections, a wound is created on the back of the animal, which is then inoculated with bacteria. This model is valuable for evaluating topically or systemically administered antimicrobial peptides.

Sepsis Model: To study systemic infections, bacteria are introduced into the peritoneal cavity (intraperitoneal injection) or directly into the bloodstream (intravenous injection). This leads to a systemic infection and allows for the assessment of the peptide's ability to clear bacteria from the blood and various organs.

Pneumonia Model: For respiratory infections, bacteria are administered intranasally or intratracheally, leading to a lung infection. This model is crucial for testing treatments for pneumonia.

To study anti-inflammatory effects, various models of inflammation can be established: atsjournals.org

LPS-Induced Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administering LPS to animals can induce a systemic inflammatory response, which can be used to evaluate the anti-inflammatory properties of peptides.

Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling. The reduction in paw volume is used as a measure of anti-inflammatory activity.

The choice of animal model depends on the specific therapeutic indication being investigated for this compound.

Evaluation of this compound Efficacy in Animal Models of Infection or Inflammation

The evaluation of this compound's efficacy in these established animal models involves administering the peptide and measuring its effect on relevant endpoints. In infection models, the primary outcome is typically the reduction in bacterial load in the infected tissue or blood. This is often quantified by harvesting the tissue, homogenizing it, and plating serial dilutions to determine the number of CFUs. A significant reduction in CFUs in the treated group compared to a control group (receiving a placebo or vehicle) indicates antibacterial efficacy.

Other important parameters that are often assessed in infection models include:

Survival Rate: In lethal infection models, the percentage of animals that survive over a specific period is a key indicator of efficacy.

Clinical Scores: Animals are often monitored for clinical signs of illness, such as weight loss, reduced activity, and ruffled fur. A scoring system can be used to quantify the severity of the illness.

Biomarkers of Infection: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other biomarkers in the blood or tissue can be measured to assess the host's response to the infection and the effect of the treatment.

In inflammation models, efficacy is determined by the reduction in inflammatory markers. For example, in the carrageenan-induced paw edema model, the degree of swelling is measured. In LPS-induced inflammation models, the levels of pro-inflammatory cytokines in the blood are quantified.

The following table outlines the typical parameters evaluated in preclinical animal models for antimicrobial and anti-inflammatory peptides.

Model TypePrimary Efficacy EndpointSecondary Endpoints
Infection Models
Thigh InfectionReduction in bacterial CFU/gram of tissue.Reduced tissue damage, lower inflammatory cytokine levels.
Skin InfectionDecreased wound size, reduced bacterial CFU/wound.Improved wound healing, reduced inflammation.
SepsisIncreased survival rate, reduction in blood bacterial CFU.Lower systemic inflammatory cytokine levels, improved clinical scores.
Inflammation Models
LPS-Induced InflammationReduction in serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Improved survival, reduced organ damage.
Carrageenan Paw EdemaReduction in paw volume/swelling.Decreased inflammatory cell infiltration in tissue.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these processes relate to its therapeutic effect. biotechfarm.co.il

Pharmacokinetic (PK) Profiling:

PK studies of this compound in animal models would involve administering the peptide through various routes (e.g., intravenous, subcutaneous, oral) and then collecting blood samples at different time points. europa.eu The concentration of the peptide in the plasma is then measured over time to determine key PK parameters. nih.govnih.gov

Key pharmacokinetic parameters include:

Maximum Concentration (Cmax): The highest concentration of the drug achieved in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): Represents the total drug exposure over time.

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

Peptides, in general, tend to have short half-lives due to rapid degradation by proteases. Research into modifying peptides or using novel delivery systems aims to improve their PK profiles.

Pharmacodynamic (PD) Profiling:

Pharmacodynamics relates the concentration of the drug to its pharmacological effect. For an antimicrobial peptide like this compound, the PD parameter of interest is its bactericidal or bacteriostatic activity. nih.govnih.gov PK/PD modeling integrates these two aspects to determine the optimal dosing regimen to achieve the desired therapeutic outcome. researchgate.net

Key PK/PD indices for antimicrobials include:

Cmax/MIC: The ratio of the peak drug concentration to the minimum inhibitory concentration (MIC) of the target pathogen.

AUC/MIC: The ratio of the area under the concentration-time curve to the MIC.

Time > MIC (T>MIC): The percentage of time that the drug concentration remains above the MIC during a dosing interval.

By determining which of these indices best correlates with the antimicrobial efficacy of this compound in animal models, researchers can predict the dosing schedules that are most likely to be effective in humans.

A hypothetical table of pharmacokinetic parameters for a peptide like this compound is presented below.

ParameterIntravenous (IV) AdministrationSubcutaneous (SC) Administration
Cmax High and immediateLower and delayed
Tmax At the end of infusion30-60 minutes
AUC HighestLower than IV
Short (minutes to a few hours)Potentially longer than IV
Bioavailability 100%Variable (often low to moderate)

Advanced Analytical and Spectroscopic Methodologies in Maximin 8 Research

Chromatographic Techniques for Peptide Purification and Analysis

Chromatography is fundamental in the isolation and purification of Maximin-8 from natural sources, such as amphibian skin secretions or brain tissue, which contain a diverse mixture of peptides and proteins. These techniques separate components based on different properties, such as size or hydrophobicity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for the purification and analysis of Maximin peptides, including those in the Maximin 1-8 series. RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides eluting later. Studies on the purification of antimicrobial peptides from Bombina maxima have utilized RP-HPLC with C18 columns and gradients of acetonitrile (B52724) in trifluoroacetic acid (TFA) to achieve separation daneshyari.com. The elution of peptides is typically monitored by absorbance at 280 nm daneshyari.com. Fractions containing antimicrobial activity, identified through biological assays, are then collected for further analysis daneshyari.com.

An example of general RP-HPLC conditions for peptide separation can involve a C18 column and a mobile phase gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous solution containing a low concentration of an ion-pairing agent like TFA. The specific gradient profile is optimized based on the peptide mixture being separated to achieve maximum resolution.

Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is indispensable for the characterization of this compound, providing crucial information about its molecular weight, amino acid sequence, and the presence of any post-translational modifications.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides and proteins. ESI produces multiply charged ions, which can be detected by a mass analyzer. This technique is particularly useful for determining the accurate molecular weight of peptides and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex peptide mixtures. While not specifically detailed for this compound in the provided search results, ESI-MS is a standard technique for peptide characterization, including sequence confirmation through tandem MS (MS/MS) experiments, where peptide ions are fragmented and the masses of the resulting fragments are measured. This fragmentation pattern provides information about the amino acid sequence. ESI-MS can also be used to identify and locate post-translational modifications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique used in Maximin peptide research, particularly for determining the molecular weight of purified peptides and analyzing fractions from chromatographic separation daneshyari.com. In MALDI-TOF MS, the peptide sample is mixed with a matrix material, spotted onto a target plate, and irradiated with a laser. The matrix absorbs the laser energy and transfers it to the peptide, causing ionization and desorption. The ions are then accelerated through a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

MALDI-TOF MS has been used to analyze eluted peaks from RP-HPLC during the purification of antimicrobial peptides from Bombina maxima, confirming the molecular mass of the purified peptides daneshyari.com. This technique provides a quick and accurate method for verifying the purity and molecular weight of this compound after purification steps. For example, MALDI-TOF MS was used to determine the specific molecular weights of Maximin H5 conjugated with PEG polymers.

Biophysical Techniques for Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques are crucial for quantitatively analyzing the interactions between this compound and its biological targets, such as proteins, lipids, or nucleic acids. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful methods used for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a molecular interaction. cureffi.orgtainstruments.comnih.govacs.orgmdpi.commpg.de By measuring these heat changes upon incremental injection of one molecule into a solution containing the other, ITC can determine various thermodynamic parameters of the binding event, including the binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). cureffi.orgnih.govacs.orgmdpi.commpg.de These parameters provide a comprehensive understanding of the binding process, including the driving forces behind the interaction. ITC is suitable for studying interactions between a wide range of molecules, including peptides and proteins. cureffi.orgacs.org

Surface Plasmon Resonance (SPR)

SPR is an optical technique that monitors the binding of a molecule (analyte) in solution to another molecule (ligand) immobilized on a sensor chip surface in real-time. biologymedjournal.commtoz-biolabs.comnih.govnih.govwikipedia.org Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). biologymedjournal.commtoz-biolabs.comnih.govwikipedia.org SPR allows for the determination of binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and binding affinity (KD). biologymedjournal.comnih.gov This real-time monitoring provides insights into the speed and stability of the interaction. SPR is widely used to study interactions between various biomolecules, including peptides and proteins. mtoz-biolabs.comnih.gov

Theoretical and Computational Modeling of Maximin 8

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules. In the context of antimicrobial peptides like Maximin-8, MD simulations are invaluable for elucidating the molecular-level interactions between the peptide and bacterial cell membranes. These simulations can provide detailed insights into the mechanisms of membrane disruption, which are central to the antimicrobial activity of these peptides.

Studies on other members of the maximin family, such as Maximin 1 and Maximin 3, have utilized MD simulations to understand their behavior in membrane-mimicking environments. nih.govnih.gov These studies provide a strong basis for predicting the behavior of this compound. For instance, MD simulations of Maximin 1 in a sodium dodecyl sulfate (B86663) (SDS) micelle, which mimics a bacterial membrane, revealed that the peptide adopts a stable α-helical conformation. nih.gov The simulation also showed that Maximin 1 preferentially localizes at the micelle-water interface, where a combination of electrostatic and hydrophobic interactions drives its binding. nih.gov This interfacial position is crucial for its membrane-disruptive activity.

Similarly, MD simulations of Maximin 3 in an SDS micelle environment demonstrated that the peptide maintains its α-helical structure. nih.gov The simulations highlighted flexibility around certain glycine (B1666218) residues, which may contribute to the peptide's low hemolytic activity by preventing deep insertion into and disruption of eukaryotic cell membranes. nih.gov It was observed that Maximin 3 orients itself parallel to the micelle surface, maximizing its contact with the interface. nih.gov

Based on these findings for its homologs, it is highly probable that MD simulations of this compound would reveal similar behavior. A hypothetical MD simulation setup for this compound interacting with a model bacterial membrane is outlined in the table below.

ParameterDescriptionHypothetical Value/Condition for this compound
Force FieldA set of parameters to calculate the potential energy of a system of atoms or molecules.CHARMM36m or GROMOS54a7
Membrane ModelThe lipid composition used to simulate a bacterial membrane.A mixed bilayer of POPE (phosphatidylethanolamine) and POPG (phosphatidylglycerol) in a 3:1 ratio.
Solvent ModelThe model used to represent the aqueous environment.TIP3P water model
Simulation TimeThe duration of the simulation.500 nanoseconds
EnsembleThe statistical mechanical ensemble used (e.g., NPT, NVT).NPT (constant number of particles, pressure, and temperature)

The expected outcomes from such a simulation would be the characterization of this compound's secondary structure upon membrane binding, its orientation and depth of insertion into the lipid bilayer, and the specific amino acid residues that are key for membrane interaction.

Bioinformatics Approaches for Peptide Sequence Analysis and Prediction

Bioinformatics provides a suite of tools and databases that are essential for the analysis and prediction of the structure and function of peptides like this compound from their amino acid sequence. These approaches can predict physicochemical properties, secondary structure, and potential antimicrobial activity before any laboratory experiments are conducted.

A primary step in the bioinformatic analysis of this compound would be the calculation of its physicochemical properties. Several web-based tools and databases, such as the Antimicrobial Peptide Database (APD), provide functionalities to compute these parameters. mdpi.com For this compound, these properties are crucial for its initial interaction with the negatively charged bacterial membranes.

PropertyPredicted Value for this compoundSignificance in Antimicrobial Activity
Molecular Weight~2500-3000 DaInfluences diffusion and interaction with the membrane.
Net Charge at pH 7PositiveCrucial for the initial electrostatic attraction to negatively charged bacterial membranes.
HydrophobicityModerateDrives the insertion of the peptide into the hydrophobic core of the membrane.
Hydrophobic MomentHighIndicates a strong amphipathic character, which is a hallmark of many membrane-active AMPs.

Secondary structure prediction algorithms, such as PSIPRED or JPred, would likely predict a high propensity for this compound to form an α-helix, a common structural motif in the maximin family. nih.gov This is consistent with experimental findings for other maximins. nih.govnih.gov The helical wheel projection is a particularly useful bioinformatic tool that visualizes the amphipathic nature of the predicted α-helix, showing a clear segregation of hydrophobic and hydrophilic residues. This amphipathicity is critical for the peptide's ability to disrupt the lipid bilayer.

Furthermore, numerous machine learning-based prediction tools are available to predict the antimicrobial potential of a peptide sequence. frontiersin.org These tools are trained on large datasets of known AMPs and non-AMPs and can achieve high accuracy in classifying new sequences. Submitting the this compound sequence to such a predictor would likely result in a high probability score for antimicrobial activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. stanford.edu For antimicrobial peptides, QSAR models can be developed to predict the antimicrobial potency of novel peptide analogues based on their physicochemical properties or structural features.

While no specific QSAR studies on this compound analogues are currently available, the methodology can be described in the context of how such a study would be designed. A QSAR study for this compound analogues would involve the following steps:

Data Set Preparation: A series of this compound analogues would be synthesized with systematic variations in their amino acid sequence. The antimicrobial activity (e.g., Minimum Inhibitory Concentration or MIC) of these analogues against a target bacterium would be experimentally determined.

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include properties like hydrophobicity, molecular weight, charge, and more complex descriptors derived from the peptide's 3D structure. acs.org

Model Development: A statistical model would be built to correlate the calculated descriptors with the observed antimicrobial activity. Various machine learning algorithms, such as multiple linear regression, partial least squares, or support vector machines, can be used for this purpose. ubc.ca

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. ubc.ca

A hypothetical QSAR model for this compound analogues could be represented by an equation such as:

log(1/MIC) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where the descriptors could represent properties like those listed in the table below.

DescriptorDescriptionPotential Impact on Activity
Net ChargeThe overall charge of the peptide at physiological pH.Positive correlation with activity against Gram-negative bacteria.
Hydrophobicity (H)A measure of the peptide's aversion to water.Optimal range for activity; too high can lead to toxicity.
Helical ContentThe percentage of the peptide that forms an α-helix.Generally, a higher helical content is associated with higher activity.
FlexibilityThe conformational freedom of the peptide backbone.Can influence the peptide's ability to adapt to the membrane interface.

Such a validated QSAR model would be a valuable tool for the in silico screening of virtual libraries of this compound analogues, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

De Novo Peptide Design Algorithms Informed by this compound Characteristics

De novo peptide design involves the creation of entirely new peptide sequences with desired properties, rather than modifying existing ones. nih.gov The structural and functional characteristics of potent antimicrobial peptides like those in the maximin family can provide valuable information to guide these design algorithms.

While there are no de novo design algorithms specifically trained on or informed by this compound, the principles of its action can be incorporated into existing design frameworks. Key characteristics of the maximin family that would inform such an algorithm include:

Amphipathic α-helical structure: The algorithm would aim to generate sequences that have a high propensity to fold into an α-helix with a clear separation of hydrophobic and hydrophilic residues. nih.gov

Cationic nature: The design process would favor the inclusion of positively charged amino acids (e.g., Lysine, Arginine) to ensure a net positive charge. researchgate.net

Optimal length: The length of the designed peptides would likely be constrained to a range similar to that of the maximins (around 20-30 amino acids), which is often optimal for membrane interaction and disruption. nih.gov

Presence of specific residues: The inclusion of residues like glycine, which can impart flexibility, might be a design consideration to potentially reduce hemolytic activity. nih.gov

A general workflow for a de novo design algorithm informed by maximin characteristics is presented below.

StepDescriptionMaximin-Informed Parameters
1. Define Design ConstraintsSet the desired physicochemical properties of the target peptide.Length: 20-30 residues; Net charge: +3 to +6; Hydrophobicity: 40-60%.
2. Generate Candidate SequencesUse a generative model (e.g., genetic algorithm, recurrent neural network) to create a library of peptide sequences that meet the defined constraints. nih.govThe model would be biased towards generating sequences with high helical propensity and amphipathicity.
3. In Silico Screening and ScoringEvaluate the generated sequences using computational tools to predict their structure, antimicrobial activity, and toxicity.Scoring functions would reward high helical content, a distinct amphipathic moment, and predicted low hemolytic activity.
4. Select and ValidateChoose the top-scoring peptides for synthesis and experimental validation.Experimental validation would include circular dichroism to confirm the helical structure and MIC assays to determine antimicrobial activity.

By incorporating the key features of the maximin peptide family, de novo design algorithms can be guided to generate novel antimicrobial peptides with potentially improved potency, selectivity, and therapeutic potential.

Emerging Applications and Translational Research Avenues for Maximin 8

Development of Maximin-8 Based Bio-Coatings and Materials

Research into bio-coatings and biomaterials is an active area, often exploring the incorporation of antimicrobial agents to prevent microbial colonization and the formation of biofilms. Bio-based coatings derived from natural materials are being developed for various applications, including packaging, wood products, and medical devices. nih.govgithub.io While the search results indicate research on bio-based polyurethane coatings and the use of materials like metal-organic frameworks (MOFs) in coatings, specific studies detailing the development of bio-coatings or materials based directly on this compound were not prominently found. github.ioresearchgate.netnih.gov The concept of embedding antimicrobial peptides like Maximin H5 into structures such as metal-organic frameworks has been explored, suggesting a potential, albeit not specifically documented for this compound in the search results, for integrating Maximin peptides into materials for functional coatings. researchgate.netnih.gov

Exploration of this compound as a Template for Novel Antimicrobial Agents

Maximin peptides, including this compound, are recognized for their antimicrobial activity, which stems from their ability to interact with and disrupt bacterial membranes. nih.govuni-freiburg.deresearchgate.net This membrane-targeting mechanism is a promising strategy to address the growing challenge of antibiotic resistance, as it is less likely to lead to the rapid development of resistance compared to antibiotics that target specific intracellular processes. uni-freiburg.de

The inherent antimicrobial properties of this compound, as a member of the Maximin family, position it as a potential template for the design and synthesis of novel antimicrobial agents. Research on other Maximin peptides, such as Maximin H5, has explored their antibacterial action and suggested their potential as templates for further investigation. wikipedia.org The process typically involves studying the structure-activity relationship of the parent peptide to identify key regions or residues responsible for its antimicrobial efficacy and then modifying the sequence or structure to enhance activity, stability, or specificity while minimizing potential toxicity to host cells. The Maximin family peptides are generally cationic and amphipathic, characteristics common to many membrane-disrupting antimicrobial peptides. researchgate.netresearchgate.net

While detailed data specifically on this compound being used as a template for designing novel antimicrobial agents was not a primary output of the searches, the established antimicrobial activity of the Maximin family and the exploration of other members like Maximin H5 as templates support the conceptual basis for using this compound in a similar capacity. Developing novel antimicrobial agents based on natural peptide templates like this compound could offer new strategies to combat infectious diseases.

Integration of this compound into Advanced Delivery Systems for Research Tools

Advanced delivery systems are crucial for improving the efficacy and targeting of various molecules, including peptides, for research and therapeutic applications. Nanoparticle-based delivery systems, for instance, offer potential advantages such as enhanced stability, improved solubility, and targeted delivery to specific cells or tissues. nih.govdaneshyari.com These systems are being investigated for delivering a wide range of research tools and therapeutic agents.

Historical Trajectory and Evolution of Maximin Peptide Research

Early Discoveries and Initial Characterization of Amphibian Antimicrobial Peptides

The field of amphibian antimicrobial peptides gained significant momentum with the discovery of magainins from the African clawed frog, Xenopus laevis, in the 1980s. These peptides demonstrated a broad spectrum of activity against bacteria and fungi, sparking widespread interest in identifying and characterizing similar molecules from other amphibian species. This pioneering work laid the groundwork for the subsequent discovery of a diverse array of AMPs, including the maximins.

In 2005, a significant contribution to this field came from a study by Lee W.H. and colleagues, published in the European Journal of Immunology. biorxiv.org Their research focused on the incredible diversity of antimicrobial peptides in the skin of the Chinese red-bellied toad, Bombina maxima. Through the construction and analysis of cDNA libraries from the skin of two individuals of this species, they identified an astonishing 56 different antimicrobial peptide cDNA sequences. biorxiv.org These sequences were found to encode precursor peptides that could be processed to yield two distinct types of antimicrobial peptides: maximins and maximin H peptides. biorxiv.org

Among the variety of maximin peptides identified in this seminal study was Maximin-8. biorxiv.org The researchers deduced its amino acid sequence from the cDNA, revealing a 27-residue peptide with a C-terminal amidation. biorxiv.org

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence Gly-Ile-Gly-Thr-Lys-Ile-Leu-Gly-Gly-Leu-Lys-Thr-Ala-Val-Lys-Gly-Ala-Leu-Lys-Glu-Leu-Ala-Ser-Thr-Tyr-Val-Asn-NH2
Molecular Formula C122H213N33O35
Molecular Weight 2702.20 Da
Net Charge (Calculated)
Isoelectric Point (pI) (Calculated)
Hydrophobicity (Calculated)

Note: Calculated values for net charge, pI, and hydrophobicity can be determined using specialized bioinformatics tools but were not explicitly provided in the initial discovery paper.

Methodological Advancements Driving Maximin Peptide Research

The discovery and study of this compound and its peptide family have been made possible by a series of technological and methodological advancements in the fields of molecular biology, chemistry, and bioinformatics.

cDNA Library Construction and Sequencing: The ability to construct cDNA libraries from amphibian skin was fundamental to the discovery of the vast array of maximin peptides, including this compound. This molecular biology technique allowed researchers to capture the messenger RNA (mRNA) transcripts encoding these peptides, providing a direct window into the genetic blueprint of these molecules. biorxiv.org

Solid-Phase Peptide Synthesis (SPPS): Once the amino acid sequence of a peptide like this compound is known, solid-phase peptide synthesis allows for its chemical production in the laboratory. This technique, pioneered by Bruce Merrifield, enables the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. SPPS is crucial for obtaining pure synthetic peptides for functional assays, allowing researchers to study the activity of a specific peptide without having to isolate it from its complex natural source.

Mass Spectrometry (MS): Mass spectrometry has revolutionized peptide analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are used to accurately determine the molecular weight of peptides, confirming the identity of synthetic or purified natural peptides. Tandem mass spectrometry (MS/MS) can even be used to sequence peptides directly.

Circular Dichroism (CD) Spectroscopy: This technique is widely used to study the secondary structure of peptides. By analyzing how a peptide absorbs circularly polarized light, researchers can determine if it adopts an alpha-helical, beta-sheet, or random coil conformation. This structural information is critical for understanding how peptides like maximins interact with cell membranes to exert their biological effects.

Bioinformatics and Computational Modeling: The advent of powerful bioinformatics tools and databases has greatly accelerated antimicrobial peptide research. These tools can predict the physicochemical properties of peptides, model their three-dimensional structures, and even screen entire genomes for potential new antimicrobial sequences.

Paradigm Shifts and Key Discoveries in Maximin Peptide Biology

The study of maximin peptides has contributed to and benefited from several paradigm shifts in our understanding of innate immunity and the role of antimicrobial peptides.

From Single Peptides to Peptide Cocktails: Early research often focused on the activity of individual antimicrobial peptides. However, the discovery of dozens of different maximin and maximin H peptides within a single amphibian species, as demonstrated by Lee et al. biorxiv.org, has reinforced the idea that amphibians secrete a complex "cocktail" of antimicrobial agents. This has led to a paradigm shift towards understanding the synergistic and combinatorial effects of these peptide mixtures in providing a robust defense against a wide range of pathogens.

Rapid Evolution as a Defense Mechanism: The finding that the genes encoding maximin and maximin H peptides are undergoing rapid diversification driven by positive selection was a key discovery. biorxiv.org This suggests that these peptides are in a constant evolutionary arms race with pathogens, with the host continuously generating new peptide variants to combat evolving microbial resistance. This has shifted the perspective from viewing antimicrobial peptides as static components of the immune system to seeing them as a highly dynamic and adaptable defense mechanism.

Multifunctionality of Antimicrobial Peptides: While initially studied for their antimicrobial properties, it is now widely recognized that many AMPs, including members of the broader bombinin-like peptide family to which maximins belong, are multifunctional. Research on other maximins has revealed activities beyond killing microbes, including anticancer and immunomodulatory effects. Although specific data for this compound is lacking, this paradigm shift opens up the possibility that it too may possess a range of biological activities yet to be explored.

Future Research Directions and Unaddressed Challenges in Maximin 8 Studies

Elucidating the Full Spectrum of Maximin-8 Biological Activities

Current research indicates that maximin peptides, including members of the maximin family from Bombina maxima, possess a range of biological activities such as antibacterial, antifungal, antiviral, antitumour, and spermicidal effects. bicnirrh.res.inmdpi.com However, the complete spectrum of this compound's biological activities is yet to be fully elucidated. Future research needs to explore its potential against a wider array of pathogens, including drug-resistant strains and emerging infectious agents. Investigating its effects on various cell types beyond microbial and certain tumor cells is also crucial to understand its full biological profile.

Furthermore, the detailed mechanisms of action for many antimicrobial peptides, including maximins, are not yet fully understood. daneshyari.comctdbase.org Future studies should focus on deciphering the precise molecular targets and pathways through which this compound exerts its effects. This includes understanding its interactions with microbial membranes, intracellular components, and host immune cells. Knowledge gaps persist regarding peptide stability and bioavailability in complex biological environments, which directly impacts their in vivo efficacy and necessitates further investigation for this compound. tiiips.com

Advancing Structure-Function Correlations for this compound Analogues

Understanding the relationship between the structure of this compound and its biological function is fundamental for rational design of analogues with improved properties. While some structure-activity relationship (SAR) studies have been conducted on maximin peptides and other antimicrobial peptides bicnirrh.res.inwikipedia.orgciteab.com, advancing these correlations for this compound and its analogues presents ongoing challenges.

The complex interplay between a peptide's amino acid sequence, its three-dimensional structure (such as alpha-helical conformation) bicnirrh.res.incpu-bioinfor.org, its charge, hydrophobicity, and amphipathicity citeab.com makes predicting and engineering desired activities challenging. Future research should aim to build more comprehensive SAR models for this compound, potentially leveraging computational methods and machine learning to analyze the impact of specific amino acid substitutions, deletions, or modifications on its activity and selectivity. peptidesciences.comnih.gov A significant challenge lies in understanding how subtle changes in peptide structure translate into specific biological outcomes and overcoming the complicated relationship between different physicochemical parameters and activity. citeab.com

Developing Novel Research Tools and Methodologies for this compound Characterization

The comprehensive characterization of this compound requires advanced research tools and methodologies. While techniques like NMR and CD spectroscopy are used for structural analysis, and mass spectrometry for characterization bicnirrh.res.innih.gov, there is a continuous need for novel approaches to gain deeper insights into its properties and behavior.

Developing high-throughput screening methods specifically tailored for evaluating the diverse biological activities of this compound and its analogues would significantly accelerate research. More sophisticated tools are needed to study its interactions with biological membranes and host cells in real-time and at high resolution. Furthermore, innovative and scalable approaches for identifying specific research gaps and prioritizing future studies on this compound based on existing data are crucial. The application of advanced computational tools, including molecular dynamics simulations and machine learning algorithms, for predicting peptide behavior, optimizing sequences, and identifying potential off-targets represents a key area for development and application in this compound research. nih.gov

Overcoming Challenges in Large-Scale Production of this compound for Research Purposes

Producing sufficient quantities of this compound for extensive research, particularly for in vivo studies and potential preclinical development, faces several challenges inherent in peptide synthesis and purification.

Solid-phase peptide synthesis (SPPS), a common method, can be expensive and involves the use of large amounts of reagents and solvents, posing economic and environmental concerns. Achieving high yields and purity, especially for peptides of this compound's length (27 amino acids) daneshyari.com, can be difficult due to the cumulative effect of incomplete reactions and the generation of impurities with similar physicochemical properties. Purification processes, often relying on techniques like HPLC, can be challenging and require significant optimization to separate the target peptide from closely related impurities.

Q & A

Basic Research Questions

Q. How should experimental designs for Maximin-8 studies be structured to ensure scientific rigor?

  • Methodological Answer : Experimental designs must include clear definitions of independent/dependent variables, control groups, and replication protocols. For synthesis studies, document reaction conditions (e.g., temperature, catalysts) and purity validation methods (e.g., NMR, HPLC). Use randomized block designs to minimize bias and ensure statistical validity. Detailed protocols should align with journal requirements for reproducibility, including supplementary materials for raw data and instrumentation specifications .

Q. What are the best practices for synthesizing and characterizing this compound in academic settings?

  • Methodological Answer : Follow validated synthesis protocols with step-by-step documentation of reagents, stoichiometric ratios, and purification steps. Characterize the compound using spectroscopic (e.g., IR, mass spectrometry) and chromatographic methods. For novel derivatives, provide elemental analysis and crystallographic data. Cross-reference with established literature to confirm structural identity, and include error margins for spectral interpretations .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Methodological Answer : Publish full experimental details, including batch-specific reagent sources, instrument calibration data, and environmental conditions (e.g., humidity, temperature). Use open-source platforms to share raw datasets and analytical codes. Replicate experiments across independent labs and report deviations in outcomes, emphasizing procedural adjustments required for consistency .

Advanced Research Questions

Q. How should contradictory results in this compound studies be analyzed and resolved?

  • Methodological Answer : Conduct a systematic review of conflicting data, comparing variables such as synthesis routes, analytical techniques, and sample purity. Apply meta-analysis tools to quantify effect sizes and heterogeneity. For in-lab contradictions, perform sensitivity analyses to identify critical parameters (e.g., pH, solvent polarity). Use Bayesian statistics to assess the probability of methodological vs. intrinsic compound variability .

Q. What statistical frameworks are most suitable for analyzing this compound’s bioactivity data?

  • Methodological Answer : For dose-response studies, use nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical methods. Report confidence intervals and p-values with corrections for multiple comparisons, adhering to journal guidelines on precision (e.g., ≤3 significant figures unless justified) .

Q. How can this compound research findings be integrated into existing theoretical models?

  • Methodological Answer : Map experimental results to computational models (e.g., molecular docking, QSAR) to validate hypothesized mechanisms. Use comparative tables to highlight alignment or divergence from prior studies, citing discrepancies in assay conditions or model assumptions. Propose revised frameworks in the discussion section, supported by sensitivity analyses and cross-disciplinary literature (e.g., thermodynamics for stability studies) .

Data Presentation and Reporting

Q. What are the key elements of a robust results section for this compound studies?

  • Methodological Answer : Organize results thematically (e.g., synthesis yields, bioactivity, stability). Use tables for comparative data (e.g., IC50 values across derivatives) and figures for trends (e.g., time-dependent degradation curves). Annotate outliers and statistical thresholds (e.g., *p < 0.05). Avoid duplicating data in text and visuals; instead, use text to highlight key trends and refer readers to figures/tables for details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.